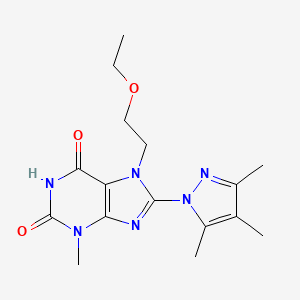
2-(isopropylthio)-N-3-pyridinylbenzamide
描述
2-(isopropylthio)-N-3-pyridinylbenzamide, also known as IPTB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has a molecular formula of C16H17N2OS. IPTB has gained significant attention due to its potent inhibitory effects on a specific type of enzyme, which makes it a useful tool for studying various biological processes.
作用机制
The mechanism of action of 2-(isopropylthio)-N-3-pyridinylbenzamide involves the inhibition of PARP-1 by binding to its catalytic domain. PARP-1 plays a crucial role in DNA repair by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins. This compound binds to the catalytic domain of PARP-1 and prevents the transfer of ADP-ribose units, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting PARP-1 and enhancing the sensitivity of cancer cells to chemotherapy and radiation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 2-(isopropylthio)-N-3-pyridinylbenzamide is its potent inhibitory effects on PARP-1, which makes it a useful tool for studying various biological processes. This compound is also relatively easy to synthesize and purify, making it readily available for use in research. However, this compound has some limitations, including its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure the safe use of this compound in lab experiments.
未来方向
There are several potential future directions for research on 2-(isopropylthio)-N-3-pyridinylbenzamide. One direction is to explore its potential as a therapeutic agent for cancer and other diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another direction is to investigate the role of PARP-1 in other biological processes and diseases, such as inflammation, neurodegeneration, and aging. Finally, further studies are needed to optimize the synthesis and purification of this compound and to develop more potent and selective PARP-1 inhibitors.
科学研究应用
2-(isopropylthio)-N-3-pyridinylbenzamide has been extensively used in scientific research as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme involved in DNA repair, and its inhibition by this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation. This compound has also been used to study the role of PARP-1 in various biological processes, including inflammation, neurodegeneration, and aging.
属性
IUPAC Name |
2-propan-2-ylsulfanyl-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11(2)19-14-8-4-3-7-13(14)15(18)17-12-6-5-9-16-10-12/h3-11H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEAJSIQQJVNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[9-(3-methylbutyl)-9H-carbazol-3-yl]acetic acid](/img/structure/B4729975.png)
![3-[({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4729985.png)
![7-chloro-2-(4-ethylphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4729994.png)

![2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4730007.png)

![methyl 2-{[({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4730026.png)

![ethyl 4-{2-[2-(2-anilino-2-oxoethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4730037.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4730043.png)
![N-[2-fluoro-4-({[3-(4-morpholinyl)propyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4730056.png)
![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4730058.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4730071.png)
![N-butyl-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B4730074.png)